molecular formula C14H23BN2O2 B2694135 2-(Methylethylamino)pyridine-4-boronic acid pinacol ester CAS No. 1421325-47-4

2-(Methylethylamino)pyridine-4-boronic acid pinacol ester

Cat. No.: B2694135
CAS No.: 1421325-47-4
M. Wt: 262.16
InChI Key: VDYRZAFALJVDPR-UHFFFAOYSA-N
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Description

2-(Methylethylamino)pyridine-4-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is particularly valuable in the field of medicinal chemistry due to its role in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds .

Safety and Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment/face protection .

Mechanism of Action

Target of Action

The primary target of 2-(Methylethylamino)pyridine-4-boronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura (SM) cross-coupling reaction, which is the primary biochemical pathway affected by this compound, conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

It is known that the compound is relatively stable . Its ADME properties and their impact on bioavailability are currently unknown.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon–carbon bonds through the Suzuki–Miyaura (SM) cross-coupling reaction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound may have irritant effects on the eyes and skin, and it is recommended to avoid direct contact and inhalation of its vapors . Proper storage and handling procedures should be followed to prevent accidental incidents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylethylamino)pyridine-4-boronic acid pinacol ester typically involves the reaction of 2-(Methylethylamino)pyridine with a boronic acid derivative under specific conditions. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach involves halogen-metal exchange followed by borylation .

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient synthetic routes, such as the Suzuki-Miyaura coupling, due to its mild reaction conditions and high functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

2-(Methylethylamino)pyridine-4-boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions typically occur under mild conditions, making the compound versatile for various applications .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound, which is crucial in the synthesis of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylethylamino)pyridine-4-boronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its methylethylamino group enhances its utility in the synthesis of complex molecules, making it a valuable compound in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

N-ethyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O2/c1-7-17(6)12-10-11(8-9-16-12)15-18-13(2,3)14(4,5)19-15/h8-10H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYRZAFALJVDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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